![molecular formula C15H15N3O5S B2735165 ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-40-5](/img/structure/B2735165.png)
ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H15N3O5S and its molecular weight is 349.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimitotic Agents and Antitumor Activity
Ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate and its derivatives have been explored for their antimitotic and antitumor activities. Research indicates that certain pyridine derivatives, including those related to this compound, show antitumor activity by inhibiting the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a potential mechanism of action against cancer cells (Temple et al., 1992).
Cytotoxic Activity
The compound has been a precursor in synthesizing various derivatives with significant biological activities. For example, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and shown to possess cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents. These compounds, synthesized from this compound, demonstrate varying degrees of activity against HeLa and K562 cell lines, highlighting the importance of specific substituents on the pyrimidine ring for enhancing cytotoxic efficacy (Stolarczyk et al., 2018).
Antimicrobial and Antifungal Properties
Additionally, this compound derivatives have been evaluated for their antimicrobial and antifungal properties. Research involving the synthesis of chromone-pyrimidine coupled derivatives has revealed that these compounds exhibit notable in vitro antifungal and antibacterial activity. One specific derivative was found to be particularly potent as an antibacterial compound, while another exhibited significant antifungal activity, comparable to the standard drug miconazole. This suggests the compound's potential for developing new antimicrobial agents (Tiwari et al., 2018).
Corrosion Inhibition
Beyond biomedical applications, derivatives of this compound have been investigated as corrosion inhibitors for industrial materials. Pyranpyrazole derivatives, for instance, have shown excellent corrosion inhibition efficiency for mild steel, which is crucial for industrial pickling processes. These inhibitors operate by forming a protective adsorbed film on the metal surface, highlighting the compound's versatility beyond pharmacological applications (Dohare et al., 2017).
Properties
IUPAC Name |
ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-3-23-14(19)12-9(2)16-15(20)17-13(12)24-8-10-5-4-6-11(7-10)18(21)22/h4-7H,3,8H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIQREWPMLIFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
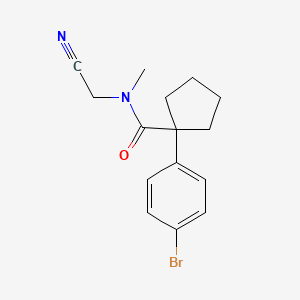
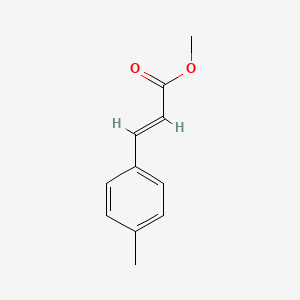
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2735089.png)
![2-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2735090.png)
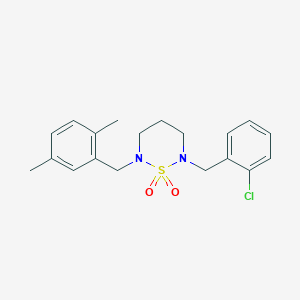
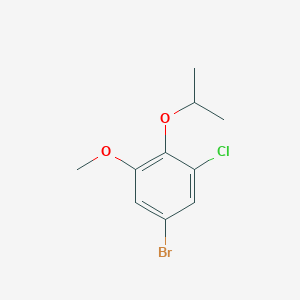
![N-[3-(1-Hydroxycyclobutyl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2735094.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2735095.png)
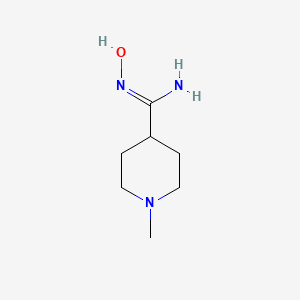
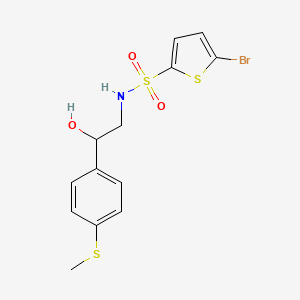
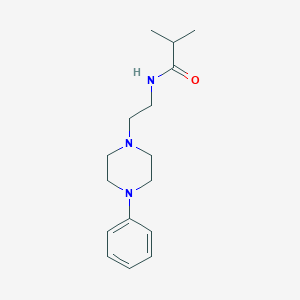
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2735102.png)
![ethyl 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2735104.png)
